Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a bicyclic heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core. Key structural elements include:
- Tetrahydrothiazolo[5,4-c]pyridine: A partially saturated bicyclic system combining a thiazole ring (sulfur and nitrogen atoms) and a pyridine ring.
- Ethyl carbamate: A carbamate functional group at the 2-position, enhancing solubility and influencing pharmacokinetic properties.
This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active thiazole and pyridine derivatives, though specific therapeutic applications require further validation.
Properties
IUPAC Name |
ethyl N-[5-(2,5-dimethylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-4-24-17(21)19-16-18-13-7-8-20(10-14(13)25-16)26(22,23)15-9-11(2)5-6-12(15)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTHQXIKAITNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the available research findings on its biological activity, including case studies and relevant data.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a thiazole ring fused with a pyridine structure. The presence of the 2,5-dimethylphenyl sulfonyl group is significant for its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to thiazoles and their derivatives. For instance:
- Case Study 1 : A study on thiazole derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Compounds similar to this compound showed promising results with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL against resistant strains .
- Case Study 2 : Another investigation into thiazole derivatives indicated broad-spectrum activity against various Gram-positive and Gram-negative bacteria. The incorporation of the 2,5-dimethylphenyl scaffold was noted to enhance antimicrobial efficacy .
Anticancer Activity
The anticancer properties of thiazole-containing compounds have been explored extensively:
- Case Study 3 : Research on similar thiazole derivatives revealed cytotoxic effects against several cancer cell lines. For example, compounds exhibiting structural similarities to this compound demonstrated IC50 values in the low micromolar range for MCF-7 breast cancer cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells leading to apoptosis.
- Interaction with Cellular Targets : The sulfonamide group may facilitate binding to specific receptors or enzymes critical for microbial survival or tumor growth.
Data Summary Table
Scientific Research Applications
Antiviral Activity
Recent studies have identified the compound as a potential norovirus inhibitor . It exhibits antiviral properties that are crucial in developing treatments for viral infections. The compound's structure allows it to interact effectively with viral proteins, thus inhibiting their function and preventing viral replication. A notable study demonstrated that modifications to the sulfonyl group can enhance the compound's efficacy against norovirus strains .
Anticancer Research
The compound's unique thiazolo-pyridine structure has been linked to anticancer activity. Research indicates that derivatives of this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The incorporation of the 2,5-dimethylphenyl sulfonyl group appears to enhance its selectivity towards cancerous cells compared to normal cells .
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. Preliminary studies suggest that it may help in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells. The thiazolo-pyridine moiety is believed to play a critical role in these protective effects .
Pesticidal Properties
The compound shows promise as a pesticide due to its ability to disrupt metabolic processes in pests. Its sulfonamide group contributes to its effectiveness against a range of agricultural pests by targeting specific enzymes essential for their survival. Field trials have indicated a significant reduction in pest populations when treated with formulations containing this compound .
Plant Growth Regulation
In addition to its pesticidal properties, ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has been investigated for its potential as a plant growth regulator. Studies suggest that it can enhance root development and improve nutrient uptake in various crops, leading to increased yields and better crop health .
Polymer Development
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Research is ongoing into the use of this compound in creating smart materials that respond to environmental stimuli .
Nanotechnology
In nanotechnology, this compound is being explored for its potential in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents directly to diseased tissues, minimizing side effects and improving treatment efficacy .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Core Heterocycles
Target Compound
- Core : Tetrahydrothiazolo[5,4-c]pyridine (bicyclic, partially saturated).
- Substituents :
- 5-position: 2,5-Dimethylphenylsulfonyl group.
- 2-position: Ethyl carbamate.
Analog 1: Thiazol-5-ylmethyl Carbamates (Pharmacopeial Forum, 2017)
- Core : Linear peptide-like backbones (e.g., hexan-2-ylcarbamate) with thiazole rings.
- Substituents :
- Hydroperoxypropan-2-yl groups (e.g., compound n, o, x, y).
- Ureido linkages (e.g., compound z).
- Multiple phenyl groups (e.g., 1,6-diphenylhexan-2-yl).
- Key Differences :
- Lack of fused bicyclic systems.
- Greater structural complexity with peptide-like chains and hydroperoxy substituents.
Analog 2: Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (Acta Cryst., 2009)
- Core : Tetrahydrotriazolo[1,5-a]pyrimidine (bicyclic, nitrogen-rich).
- Substituents :
- 2-Chlorophenyl group.
- Methylsulfanyl and chloromethyl groups.
- Key Differences :
- Triazolo-pyrimidine core (three nitrogen atoms) vs. thiazolo-pyridine (sulfur and one nitrogen).
- Chlorinated substituents vs. sulfonyl and carbamate groups.
Physicochemical Properties
- Key Observations: The target compound’s ethyl carbamate may balance solubility and lipophilicity better than analogs with bulky hydrophobic groups. Sulfonyl and chlorophenyl substituents in both the target and triazolo-pyrimidine derivative reduce solubility compared to non-polar analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
